Kinase Selectivity: Capmatinib's >10,000-Fold Selectivity Contrasts with Crizotinib's Broad Polypharmacology
Capmatinib demonstrates an exceptional selectivity profile for its primary target, MET kinase, with a >10,000-fold selectivity margin over a large panel of human kinases . In contrast, crizotinib is a multi-kinase inhibitor with nanomolar potency against ALK (IC50: 24-60 nM) and ROS1 (IC50: 55 nM) [1]. This fundamental difference in target engagement indicates that capmatinib is a far more specific tool for interrogating MET-dependent biology.
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | >10,000-fold selectivity for c-MET over a panel of human kinases |
| Comparator Or Baseline | Crizotinib: IC50 for ALK is 24-60 nM; IC50 for ROS1 is 55 nM |
| Quantified Difference | Capmatinib exhibits >10,000-fold selectivity, while crizotinib demonstrates low nanomolar activity against multiple off-target kinases (ALK, ROS1). |
| Conditions | Biochemical kinase assays in a cell-free system; large panel screening of human kinases |
Why This Matters
For researchers, this confirms capmatinib's utility as a precise chemical probe for MET signaling, minimizing confounding off-target effects that are inherent to multi-kinase inhibitors like crizotinib.
- [1] Socinski MA, et al. Table 1: Reported activity of MET inhibitors in NSCLC patients harboring MET alterations. Ther Adv Med Oncol. 2021;13. View Source
